molecular formula C6H12N2O3S B14258936 4-(Nitrososulfanyl)-L-leucine CAS No. 204438-82-4

4-(Nitrososulfanyl)-L-leucine

Cat. No.: B14258936
CAS No.: 204438-82-4
M. Wt: 192.24 g/mol
InChI Key: NZHNKHKBTLEVTJ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Nitrososulfanyl)-L-leucine is a specialized research chemical based on the essential branched-chain amino acid L-leucine. L-leucine, with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.18 g·mol⁻¹, is known for its critical roles in protein synthesis and metabolic signaling . The 4-(nitrososulfanyl) modification introduces a nitrosothiol functional group, a key feature of molecules involved in nitric oxide (NO) storage, transport, and signaling. This unique structure makes this compound a compound of high interest for investigating novel pathways in cellular redox biology and nitrogen metabolism. Research involving this compound may explore its mechanism of action as a nitric oxide donor, with potential applications in studying how such donors influence endothelial function . Its value to researchers lies in its potential to modulate NO-related pathways, which are crucial in cardiovascular physiology, metabolic studies, and signal transduction. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

204438-82-4

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-4-nitrososulfanylpentanoic acid

InChI

InChI=1S/C6H12N2O3S/c1-6(2,12-8-11)3-4(7)5(9)10/h4H,3,7H2,1-2H3,(H,9,10)/t4-/m0/s1

InChI Key

NZHNKHKBTLEVTJ-BYPYZUCNSA-N

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N)SN=O

Canonical SMILES

CC(C)(CC(C(=O)O)N)SN=O

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of 4 Nitrososulfanyl L Leucine

Methodologies for Nitrososulfanyl Group Introduction onto Amino Acid Scaffolds

The introduction of a nitrososulfanyl group onto an amino acid scaffold is fundamentally a process of S-nitrosation, converting a thiol (-SH) group into an S-nitrosothiol (-SNO). This transformation can be achieved through several chemical pathways, which can be broadly categorized into direct nitrosation reactions and indirect synthetic approaches.

Direct Nitrosation Reactions

Direct nitrosation involves the reaction of a thiol with a nitrosating agent, a species that can deliver a nitrosonium ion (NO⁺) equivalent. The choice of agent and reaction conditions is critical due to the inherent instability of the S-NO bond, which is susceptible to decomposition by light, heat, and transition metals. nih.govnih.gov

A primary method for synthesizing S-nitrosothiols is the reaction of a thiol with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. nih.govwikipedia.org The reaction proceeds via the formation of dinitrogen trioxide (N₂O₃), a potent nitrosating agent, from nitrous acid. nih.govoup.com

Reaction Scheme: R-SH + HONO → R-SNO + H₂O

Alternative nitrosating agents offer different reactivity profiles and may be preferable for sensitive substrates. These include:

Alkyl nitrites (e.g., tert-butyl nitrite): These are often used in organic solvents and can effect nitrosation under milder, non-aqueous conditions. nih.govwikipedia.org

Nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻) : A powerful nitrosating agent suitable for use in organic solvents. nih.gov

Dinitrogen trioxide (N₂O₃) : Can be used directly as a nitrosating agent. nih.govwikipedia.org

The table below summarizes common direct nitrosation methods.

Nitrosating AgentTypical ConditionsAdvantagesDisadvantages
Nitrous Acid (from NaNO₂)Aqueous acid (e.g., HCl)Readily available reagentsRequires acidic conditions which may not be suitable for all substrates
tert-Butyl NitriteOrganic solvent (e.g., CH₃CN, DMF)Mild, non-aqueous conditionsReagent can be less stable
Nitrosonium TetrafluoroborateAprotic organic solventHigh reactivityHighly reactive, may lack selectivity
Dinitrogen Trioxide (N₂O₃)Low temperature, organic solventPotent nitrosating agentUnstable, must be prepared in situ or handled with care

Indirect Synthetic Approaches

Indirect methods for forming S-nitrosothiols often involve the transfer of a nitroso group from one molecule to the target thiol. This process, known as transnitrosation, is a key mechanism in biological systems and can be exploited for synthetic purposes. nih.govmdpi.com

Transnitrosation: This equilibrium reaction involves the transfer of an NO group from a donor S-nitrosothiol to an acceptor thiol. The reaction is driven by the relative stability of the S-nitrosothiols and the nucleophilicity of the thiolate anion. nih.govwikipedia.org

Reaction Scheme: R-SNO (donor) + R'-SH (acceptor) ⇌ R-SH + R'-SNO (product)

Commonly used S-nitrosothiol donors include S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP), which are relatively stable and can be prepared and isolated in pure form. nih.govnih.gov This method is particularly useful for nitrosating protein thiols under physiological conditions.

Another indirect route involves the reaction of thiols with peroxynitrite (ONOO⁻), a reactive nitrogen species. This reaction can lead to the formation of S-nitrosothiols, although the mechanism is complex and can also lead to oxidation of the thiol. researchgate.net

Stereoselective Synthesis of 4-(Nitrososulfanyl)-L-leucine

The synthesis of this compound must preserve the L-stereochemistry at the α-carbon (C2). This requires a synthetic strategy where all reaction steps proceed with retention of configuration or with predictable stereochemical outcomes.

The synthesis would logically begin with L-leucine or a suitable derivative. The key challenge is the stereocontrolled introduction of a thiol group at the 4-position of the leucine (B10760876) side chain. A potential multi-step pathway could involve:

Protection: The amino and carboxyl groups of L-leucine are protected to prevent side reactions.

Functionalization of the Side Chain: The isobutyl side chain needs to be selectively functionalized to introduce a leaving group at the 4-position. This is a challenging step due to the unactivated nature of the C-H bonds. A radical-based halogenation or other advanced C-H activation strategy might be employed, though controlling regioselectivity would be difficult. A more controlled approach might start from a derivative of leucine with existing functionality on the side chain.

Thiol Introduction: The leaving group is then displaced by a sulfur nucleophile (e.g., thioacetate (B1230152) followed by hydrolysis) in an Sₙ2 reaction. To ensure stereochemical integrity if a new chiral center is formed, this step must be carefully controlled. However, for the 4-position of leucine, a new stereocenter is not created.

Deprotection and Nitrosation: The protecting groups are removed, and the resulting 4-mercapto-L-leucine is then S-nitrosated using one of the methods described in section 2.1. The nitrosation step itself does not affect the stereocenter at the α-carbon.

Throughout this process, maintaining the stereochemical purity of the α-carbon inherited from the L-leucine starting material is paramount.

Synthesis of Analogues and Probes for Mechanistic Studies

To study the biological activity and mechanism of action of S-nitrosothiols, various analogues and probes are synthesized. For this compound, these could include:

Isotopically Labeled Analogues: Synthesis with stable isotopes (e.g., ¹⁵N in the SNO group, ¹³C in the leucine backbone) allows for tracing the molecule and its metabolites in biological systems using mass spectrometry or NMR.

Fluorescently Labeled Probes: Attaching a fluorescent tag to the leucine scaffold would enable visualization of its localization in cells. However, the tag must not interfere with the S-nitrosothiol chemistry.

Clickable Probes: A more versatile approach involves incorporating a "clickable" handle, such as a terminal alkyne or azide, into the amino acid structure. nih.gov This allows for the subsequent attachment of various reporter tags (fluorophores, biotin) via click chemistry, facilitating a range of assays for detection and pull-down experiments. nih.govresearchgate.net

Structurally Modified Analogues: Synthesizing analogues with different alkyl chains or amino acid backbones can help elucidate structure-activity relationships. For example, synthesizing the D-leucine enantiomer could help determine the stereospecificity of its biological interactions.

The synthesis of these probes often involves phosphine-based reagents that react selectively with the S-nitrosothiol group to form a stable linkage to a reporter molecule. nih.gov

Purification and Isolation Techniques for this compound

The purification and isolation of S-nitrosothiols are challenging due to their lability. All procedures must be carried out with minimal exposure to light and in the absence of contaminating metal ions, which catalyze the decomposition of the S-NO bond. nih.govcaymanchem.com

Key Considerations for Purification:

Low Temperature: Procedures should be conducted at low temperatures (e.g., on ice) to slow down decomposition rates.

Light Protection: Glassware should be wrapped in aluminum foil or amber-colored vessels should be used.

Metal Chelators: Buffers should contain a metal chelator like EDTA or neocuproine (B1678164) to sequester trace metal ions. caymanchem.com

Common Purification Techniques:

Chromatography:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purifying small-molecule S-nitrosothiols. A diode-array detector is useful for monitoring the characteristic UV-Vis absorbance of the S-NO bond (around 330-360 nm and 550-600 nm). nih.gov

Size-Exclusion Chromatography: Useful for separating S-nitrosated peptides or proteins from low-molecular-weight reagents.

Precipitation/Crystallization: For some stable S-nitrosothiols, purification can be achieved by precipitation from solution by adding a non-solvent, or by crystallization at low temperatures.

Isolation and Characterization: After purification, the identity and purity of this compound must be confirmed.

Spectrophotometry: The characteristic absorbance peaks in the UV-Vis spectrum confirm the presence of the S-NO group.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, under carefully controlled, mild conditions, can be used to determine the molecular weight of the intact molecule. nih.gov

Chemiluminescence: This is a highly sensitive method that detects the nitric oxide released upon decomposition of the S-NO bond, allowing for accurate quantification. oup.com

The table below outlines techniques for the analysis of S-nitrosothiols.

TechniquePurposeKey Considerations
UV-Vis SpectrophotometryIdentification and quantificationMonitor absorbance at ~340 nm and ~550 nm
Reversed-Phase HPLCPurification and quantificationProtect from light; use appropriate mobile phases
Mass SpectrometryStructural confirmationRequires mild ionization to prevent S-NO bond cleavage
ChemiluminescenceHighly sensitive quantificationMeasures NO release upon chemical reduction or photolysis
Biotin-Switch AssayIndirect detection and quantificationInvolves chemical labeling of the thiol after SNO reduction

Advanced Chemical Reactivity and Mechanistic Studies of 4 Nitrososulfanyl L Leucine

Reaction Kinetics and Thermodynamics of Nitrososulfanyl Transformation

The stability and decomposition of S-nitrosothiols are governed by complex kinetics and thermodynamics. The decomposition of these compounds can be influenced by factors such as concentration, temperature, and the presence of catalysts. For instance, the thermal decomposition of primary S-nitrosothiols like S-nitrosocysteine (CySNO), S-nitroso-N-acetylcysteine (SNAC), and S-nitrosoglutathione (GSNO) in aqueous solutions is significantly affected by their initial concentrations. acs.org Increasing the concentration of CySNO and SNAC has been shown to lead to a notable increase in their initial rates of decomposition, an effect attributed to autocatalysis by thiyl radicals. acs.org Conversely, at lower concentrations, a decrease in the rate of NO release is observed, suggesting a non-geminate radical pair recombination effect. acs.org

The homolytic bond dissociation energy of the S-NO bond is a key thermodynamic parameter influencing the stability of S-nitrosothiols. Theoretical calculations have estimated this energy to be around 31-32 kcal/mol, which is relatively high for spontaneous thermal homolysis under physiological conditions. researchgate.net This suggests that thermal decomposition is not the primary pathway for NO release in biological systems. Instead, decomposition is often catalyzed. researchgate.net

A proposed cationic chain mechanism for the decomposition of S-nitrosothiols under oxidative conditions involves the nitrosylation of the nitrosothiol to form a nitrosylated cation. This cation then reacts with another nitrosothiol molecule to produce a disulfide and a nitric oxide dimer, which in turn acts as a source of nitrosonium to continue the catalytic cycle. scispace.com This mechanism helps to explain the accelerated decomposition observed in the presence of oxidants and its dependence on the sulfur substitution. scispace.com

Table 1: Factors Influencing S-Nitrosothiol Decomposition Kinetics

FactorEffect on Decomposition RateMechanism
Concentration Increases with higher concentrations (autocatalysis)Secondary reaction of thiyl radicals with RSNO molecules. acs.org
Concentration Decreases in dilute solutionsNon-geminate radical pair recombination. acs.org
Oxidants (e.g., O2) Accelerates decompositionCationic chain mechanism involving nitrosonium catalysis. scispace.com
Antioxidants (e.g., thiols) Inhibits decompositionScavenging of catalytic species. scispace.com
Copper Ions (Cu²⁺) Catalyzes decompositionReduction to Cu⁺, the effective catalytic agent. rsc.org

Nitric Oxide Release Mechanisms from the Nitrososulfanyl Moiety of 4-(Nitrososulfanyl)-L-leucine

The release of nitric oxide from the nitrososulfanyl group of compounds like this compound can occur through several distinct pathways.

The decomposition of S-nitrosothiols is significantly stimulated by the presence of transition metal ions, particularly copper ions. nih.gov While Cu²⁺ is often cited, the true catalytic species is Cu⁺, formed by the reduction of Cu²⁺ by thiolate ions. rsc.org This process is inhibited by the presence of metal ion chelators like EDTA. rsc.org Reducing agents such as glutathione (B108866) and ascorbate (B8700270) can enhance the decomposition by reducing transition metal ions, which in turn catalyze the breakdown of the S-nitrosothiol to NO and a disulfide. nih.gov S-nitrosothiols that can form a bidentate coordination with Cu⁺ exhibit higher reactivity. rsc.org

Transnitrosation is a crucial reaction where the nitroso group is transferred from an S-nitrosothiol to another thiol. rsc.orgrsc.org This process is particularly facile in aqueous solutions, with the rate increasing at higher pH values, consistent with the attacking species being the thiolate anion (RS⁻). rsc.orgrsc.org The reaction involves the nucleophilic attack of the thiolate anion on the nitroso nitrogen atom of the S-nitrosothiol. rsc.orgrsc.orgrsc.org

Transnitrosation can lead to the formation of a new, potentially less stable S-nitrosothiol, which can then decompose to release NO. rsc.orgrsc.org For example, the transfer of a nitroso group from a more stable S-nitrosothiol to glutathione can result in the formation of S-nitrosoglutathione (GSNO), which may be more susceptible to decomposition. nih.gov The rates of these reactions are pH-dependent, increasing with higher pH, which supports the role of the thiolate anion as the reactive species. nih.govcdnsciencepub.com

Table 2: pH Dependence of Transnitrosation Rates

ThiolpHInitial Rate of -NO Transfer (µM/min)
Glutathione 5.00.53
Glutathione 7.43.03
Glutathione 9.05.14
Cysteine 5.00.72
Cysteine 7.43.71
Cysteine 9.04.69
Data from a study on the transfer of -NO from S-nitroso-glutathionyl-Sepharose 4B to glutathione and cysteine at room temperature. nih.gov

S-nitrosothiols undergo photolytic decomposition upon exposure to light, leading to the homolytic cleavage of the S-N bond and the formation of a thiyl radical and nitric oxide. nih.govmdpi.comscielo.br This process can be initiated by both UV and visible light. researchgate.netacs.orgacs.org The quantum yields for the photodecomposition of various S-nitrosothiols are generally high, ranging from 0.2 to 0.8, indicating an efficient process. researchgate.net

Computational studies on model compounds like CH₃SNO suggest that the photocleavage to release a thiyl radical and NO is a barrierless process upon irradiation in the visible (S₁) and near-UV (S₂) regions, as well as in photosensitized (T₁) reactions. acs.orgacs.org The dimerization of the resulting thiyl radicals to form a disulfide is the driving force for the final release of NO. acs.org The wavelength of light required for photoactivation can be modulated by the substituent on the thiol, offering a way to control NO release. acs.orgacs.org

Redox Chemistry and Radical Scavenging Properties of this compound

The redox chemistry of S-nitrosothiols is complex, involving both reduction and oxidation processes. While stable towards oxidation, S-nitrosothiols like GSNO and S-nitroso-N-acetylpenicillamine (SNAP) are rapidly decomposed by reducing agents such as dithionite (B78146) under anaerobic conditions. acs.org

The formation of S-nitrosothiols itself involves redox reactions. Mechanisms include the reaction of NO with thiolates following NO oxidation to N₂O₃, the recombination of NO and thiyl radicals, and pathways catalyzed by transition metals. nih.govnih.gov For instance, Cu²⁺ and Fe³⁺ can catalyze S-nitrosothiol formation through the transient oxidation of NO to NO⁺, which then reacts with a thiol. nih.gov

Amino acids and their derivatives can exhibit radical scavenging properties. For example, enzymatic hydrolysates of certain proteins have been shown to possess scavenging activity against DPPH radicals and hydroxyl radicals. plos.org While specific data for this compound is not available, the leucine (B10760876) component itself can be oxidized by hydroxyl radicals. nih.govresearchgate.net

Reactivity of the Leucine Backbone in the Presence of the Nitrososulfanyl Group

The presence of the nitrososulfanyl group can potentially influence the reactivity of the L-leucine backbone. L-leucine is an essential amino acid with a non-polar isobutyl side chain. wikipedia.org While generally stable, the leucine molecule can undergo oxidation reactions. For example, it can be oxidized by hydroxyl radicals, with the reaction rate being quite high. nih.govresearchgate.net The presence of transition metal ions can enhance the formation of hydroxyl radicals through Fenton-like reactions, thereby promoting the oxidation of leucine. nih.govresearchgate.net

The amino and carboxyl groups of the leucine backbone are key to its chemical properties. nih.govatamanchemicals.com The nitrososulfanyl group, being a significant electronic modification, could alter the reactivity of these functional groups, although specific mechanistic studies on this interaction are limited. The inherent reactivity of the leucine backbone includes its ability to chelate metal ions, which could be modulated by the presence of the S-NO moiety. nih.gov Further research is needed to fully elucidate the interplay between the nitrososulfanyl group and the reactivity of the leucine scaffold.

Interactions with Model Biological Systems (e.g., thiols, metal ions, reactive oxygen species)

Interactions with Thiols: Transnitrosation

A fundamental reaction of S-nitrosothiols is transnitrosation, the transfer of the nitroso group from one thiol to another. This process is a crucial mechanism for the distribution and targeting of NO bioactivity within and between cells. The general reaction can be represented as:

RSNO + R'S⁻ ⇌ R'SNO + RS⁻

This equilibrium is governed by the relative stabilities of the participating S-nitrosothiols and the nucleophilicity of the thiolate anion (R'S⁻). The pH dependence of this reaction is significant, as the reactive species is the thiolate anion. cdnsciencepub.com

Key Research Findings:

Mechanism: The reaction is typically first-order in both the S-nitrosothiol and the reacting thiol concentration. cdnsciencepub.com The proposed mechanism involves the nucleophilic attack of a thiolate anion on the nitroso nitrogen of the S-nitrosothiol. cdnsciencepub.com

Product Formation: At high concentrations of the reacting thiol, the reaction can proceed to form a disulfide (RSSR) and ammonia, in contrast to low thiol concentrations where nitric oxide is the primary nitrogen product. cdnsciencepub.com Some studies also propose the generation of nitroxyl (B88944) (HNO) and the corresponding disulfide, with subsequent reactions leading to NO, sulfinamide, and hydroxylamine. nih.gov

Thermodynamic Favorability: The transfer of the NO⁺ group will preferentially occur to thiols where the resulting S-nitrosothiol formation is thermodynamically more stable. nih.gov For instance, S-nitrosoglutathione (GSNO) often acts as an NO⁺ donor due to its high intracellular concentration. nih.gov

Enzymatic Influence: Transnitrosation reactions can also occur with thiol-containing enzymes, thereby influencing protein function. nih.gov

Table 1: General Reactivity of S-Nitrosothiols with Thiols

ReactantConditionMajor ProductsMechanistic Feature
Thiol (low concentration)Aerobic, aqueousNitric Oxide (NO), DisulfideNO release
Thiol (high concentration)Aerobic, aqueousDisulfide, Ammonia, Nitrite (B80452)Thiolate attack on nitrogen and sulfur
Another Thiol (R'SH)Physiological pHNew S-Nitrosothiol (R'SNO)Transnitrosation equilibrium

Interactions with Metal Ions

Transition metal ions, particularly copper and iron, play a significant catalytic role in the decomposition of S-nitrosothiols, leading to the release of nitric oxide. nih.govrsc.org The redox state of the metal ion is often crucial to its catalytic activity.

Key Research Findings:

Copper-Catalyzed Decomposition: Copper ions (Cu²⁺) are known to catalyze the degradation of RSNOs. nih.gov The mechanism is believed to involve the reduction of Cu(II) to Cu(I) by a thiol, followed by the reaction of Cu(I) with the RSNO to release NO and form the disulfide. rsc.org The presence of ascorbic acid (vitamin C) can enhance the ability of copper to catalyze this degradation. nih.gov

Iron-Mediated Reactions: Iron, both as free ions and within heme proteins, readily reacts with NO and can influence RSNO metabolism. nih.gov Nitric oxide can react with both Fe³⁺ and Fe²⁺, with the binding to Fe²⁺ being more facile. nih.gov

Dinitrosyl Iron Complexes (DNICs): In the presence of thiols, NO can react with ferrous iron (Fe²⁺) to form DNICs. These complexes, particularly those formed with low molecular weight thiols, can act as potent nitrosating agents, facilitating the formation of other S-nitrosothiols. nih.gov

Metal-Nitrosyl Complexes: The interaction of NO with redox-active metals can lead to the formation of stable metal-nitrosyl complexes, which can be involved in subsequent S-nitrosothiol formation. nih.govacs.org The coordination and redox state of the metal dictate the character of the resulting nitrosyl complex. nih.gov

Coordination Complexes: The coordination of S-nitrosothiols to metal centers, such as iridium, has been shown to surprisingly stabilize the RSNO, even in aqueous solutions where they would typically be unstable. conicet.gov.ar

Table 2: Influence of Metal Ions on S-Nitrosothiol Stability

Metal IonGeneral EffectKey Aspect
Copper (Cu²⁺/Cu⁺)Catalytic DecompositionReduction to Cu⁺ is key for catalysis
Iron (Fe²⁺/Fe³⁺)Catalytic Decomposition / FormationCan form DNICs which are nitrosating agents
Other Transition Metals (e.g., Ag⁺, Zn²⁺, Ni²⁺)Catalytic DecompositionVarying degrees of catalytic activity
Iridium (Ir)StabilizationFormation of stable coordinated complexes

Interactions with Reactive Oxygen Species (ROS)

The interplay between S-nitrosothiols and reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818), is complex and bidirectional. ROS can influence the stability and reactivity of RSNOs, and in turn, RSNOs can modulate ROS-mediated signaling pathways.

Key Research Findings:

Oxidative and Nitrosative Stress: In biological systems, events like pathogen recognition can trigger both an "oxidative burst" (increase in ROS) and a "nitrosative burst" (increase in NO and related species). researchgate.net A balance between H₂O₂ and NO is crucial for cellular responses. researchgate.net

Peroxynitrite Formation: Under conditions of oxidative stress, particularly with high levels of superoxide, NO can react to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. mdpi.com This can divert NO from forming S-nitrosothiols and lead to different downstream signaling events, such as protein tyrosine nitration. oup.com

ROS-Mediated Regulation of RSNO Levels: In plant systems, ROS have been shown to inhibit the activity of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the breakdown of GSNO. nih.govfrontiersin.org This inhibition leads to an accumulation of S-nitrosothiols, suggesting a direct crosstalk between ROS and NO signaling pathways. frontiersin.org

Leucine and ROS Production: The amino acid leucine itself has been observed to induce the production of ROS in certain cell types through mechanisms involving NADPH oxidase and mitochondrial pathways. nih.gov This suggests that the local cellular environment influenced by the L-leucine moiety of this compound could have an inherent pro-oxidant potential.

Table 3: Interactions Between S-Nitrosothiols and Reactive Oxygen Species

Interacting SpeciesOutcomeSignificance
Superoxide (O₂⁻)Formation of Peroxynitrite (ONOO⁻)Diverts NO from S-nitrosylation pathways; leads to oxidative/nitrative damage
Hydrogen Peroxide (H₂O₂)Inhibition of GSNOR activity (in plants)Increased levels of cellular S-nitrosothiols
General Oxidative StressAltered RSNO stability and signalingComplex interplay modulating cellular redox state

Theoretical and Computational Investigations of 4 Nitrososulfanyl L Leucine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and bonding characteristics of molecules like 4-(Nitrososulfanyl)-L-leucine. aspbs.com These methods, particularly density functional theory (DFT), provide insights into molecular orbital interactions, charge distribution, and reactivity. aspbs.com

The electronic properties of S-nitrosothiols are largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a typical S-nitrosothiol, the HOMO is often characterized by a lone pair on the sulfur atom, while the LUMO is associated with the π* antibonding orbital of the N=O group.

A key feature of the S-N bond in S-nitrosothiols is the presence of a weak σ bond, which is influenced by negative hyperconjugation. researchgate.net This interaction involves the delocalization of a lone pair of electrons from the oxygen atom into the σ* antibonding orbital of the S-N bond, which weakens the S-N bond. researchgate.net The S-N bond in S-nitrosothiols exhibits partial double bond character due to the delocalization of a lone pair of electrons on the sulfur atom. researchgate.net

Table 1: Hypothetical Frontier Orbital Characteristics of this compound

Molecular OrbitalPrimary Atomic ContributionCharacterImplied Reactivity
HOMOSulfur (S) lone pairNon-bondingNucleophilic character at sulfur
LUMONitrogen (N) and Oxygen (O)π* (N=O)Electrophilic character at nitrogen

This table is a representation based on general findings for S-nitrosothiols and is not derived from specific calculations on this compound.

The charge distribution in this compound would likely show a partial positive charge on the nitrogen atom of the nitroso group and a partial negative charge on the oxygen and sulfur atoms. This charge distribution makes the nitrogen atom susceptible to nucleophilic attack. rsc.org

Computational studies on S-nitrosothiols have revealed the existence of two antagonistic resonance structures that influence their reactivity. marquette.edulongdom.org These structures can be modulated by the local environment, such as interactions with charged amino acid residues in a protein. marquette.edu This dual electronic nature rationalizes the ability of RSNOs to react with both nucleophiles and electrophiles. marquette.edu

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its interactions with biological molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques to explore the molecule's conformational landscape and flexibility.

Studies on similar molecules like leucine-enkephalin have utilized conformational analysis to understand structure-activity relationships. nih.gov For S-nitrosated amino acids, the conformation around the C-S-N-O dihedral angle is of particular interest. S-nitrosothiols can exist as cis and trans isomers with respect to the S-N bond. researchgate.net The cis isomer is generally more stable.

MD simulations can provide insights into the dynamic behavior of the S-nitroso group. For instance, in S-nitrosated thioredoxin, S-nitrosation was observed to quell the fluctuation of the C-C-S-H dihedral angle. nih.gov Similar effects could be expected for this compound, where the bulky leucine (B10760876) side chain might influence the conformational freedom of the S-nitroso moiety. The development of accurate force field parameters for S-nitrosated cysteine has enabled reliable MD simulations of S-nitrosated proteins. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states, providing a deeper understanding of the reactivity of S-nitrosothiols. The decomposition of S-nitrosothiols is a critical aspect of their biological activity, as it leads to the release of nitric oxide (NO). researchgate.netnih.gov

Several decomposition pathways for S-nitrosothiols have been proposed and investigated computationally:

Homolytic Cleavage: This pathway involves the breaking of the S-N bond to form a thiyl radical and a nitric oxide radical (RSNO → RS• + •NO). researchgate.net The activation energies for this process are generally high, suggesting that it may not be the primary decomposition route under physiological conditions. researchgate.netnih.gov

Copper-catalyzed Decomposition: The presence of Cu(I) ions can significantly accelerate the decomposition of S-nitrosothiols to release NO. rsc.orgresearchgate.net

Reaction with Ascorbate (B8700270): Ascorbic acid can decompose S-nitrosothiols through two distinct pathways, one of which is copper-dependent and the other occurring at higher ascorbate concentrations. rsc.orgresearchgate.net

Transnitrosation: The nitroso group can be transferred from one thiol to another, a reaction that is crucial for the biological signaling of NO. nih.govnih.gov

Intramolecular Nitroso Group Transfer: In S-nitrosocysteine, a decomposition pathway involving an intramolecular transfer of the nitroso group to the amino group has been identified, leading to the formation of a primary N-nitrosamine. conicet.gov.aracs.org

Table 2: Computationally Investigated Reaction Pathways for S-Nitrosothiols

Reaction PathwayKey Reactants/CatalystsPrimary ProductsComputational Method
Homolytic S-N bond cleavageHeat, lightThiyl radical, Nitric oxideCBS-QB3 researchgate.net
Copper-catalyzed decompositionCu(I)Thiol, Nitric oxide, Cu(II)DFT researchgate.net
Reaction with AscorbateAscorbic acidThiol, Nitric oxide, Dehydroascorbic acidNot specified rsc.orgresearchgate.net
TransnitrosationThiolateNew S-nitrosothiol, ThiolNot specified nih.govnih.gov
Intramolecular nitroso group transferS-nitrosocysteineDiazonium saltNot specified conicet.gov.aracs.org

This table summarizes general findings for S-nitrosothiols and does not represent specific calculations for this compound.

Structure-Activity Relationship (SAR) Modeling for Nitrososulfanyl Compounds

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com For S-nitrosothiols, QSAR models can help in predicting their NO-donating ability, stability, and other biological effects based on various molecular descriptors.

While no specific QSAR studies on this compound are available, studies on other NO donors have identified several important descriptors, including hydrophobicity (logP), electronic parameters, and steric factors. researchgate.net For instance, in a QSAR study of various NO donors, the partition coefficient (clogP) was found to be a significant parameter in many cases. researchgate.net

The development of predictive models for S-nitrosation sites in proteins is an active area of research, with several computational tools available. nih.govresearchgate.net These tools often use sequence and structural information to predict the likelihood of a cysteine residue being S-nitrosated. nih.govresearchgate.net Such approaches could be adapted to develop SAR models for a series of S-nitrososulfanyl compounds.

Analytical and Spectroscopic Characterization of 4 Nitrososulfanyl L Leucine

Chromatographic Separation Techniques (e.g., HPLC, GC, LC-MS)

Chromatographic methods are essential for the separation and purification of S-nitrosothiols from complex biological matrices or reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of low-molecular-weight RSNOs. walshmedicalmedia.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used, often with C18 columns. pnas.orgmdpi.com The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. walshmedicalmedia.compnas.orgmdpi.com To maintain the stability of the RSNOs during analysis, the mobile phase is often acidified (e.g., with phosphoric acid or acetic acid) and may contain a chelating agent such as DTPA to remove trace metal ions that catalyze decomposition. walshmedicalmedia.comnih.gov

Detection is frequently performed using a UV-Vis detector, monitoring the characteristic absorbance of the S-NO bond around 330-350 nm. bioone.orgnih.gov Alternatively, HPLC systems can be coupled with post-column reactors. One such method involves reacting the eluate with mercuric ions (Hg²⁺) to decompose the RSNO, followed by the Griess reagent, which reacts with the released nitrite (B80452) to form a colored azo dye detectable at approximately 540 nm. walshmedicalmedia.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly powerful for identifying and quantifying specific RSNOs in complex mixtures. nih.govwellcomeopenresearch.org For LC-MS analysis of intact S-nitrosothiols, it is critical to use conditions that preserve the labile S-NO bond, such as cool temperatures and inert solvents. nih.gov Tandem mass spectrometry (MS/MS) can be used to obtain structural information through collision-induced dissociation (CID), helping to confirm the identity of the compound. nih.govrsc.org For instance, a method for profiling amino acids, including leucine (B10760876), uses a C18 column with a rapid gradient and an ion-pairing reagent, coupled with MS/MS detection. nih.gov

Table 1: Example HPLC Conditions for S-Nitrosothiol Analysis

Parameter Condition 1 Condition 2 Condition 3
Analyte(s) Low-molecular-weight RSNOs S-Nitrosopantetheine (SNOPANT) S-Nitroso-L-glutathione (GSNO)
Column TSKgel ODS walshmedicalmedia.com Waters Symmetry C18 mdpi.com Primesep 200 sielc.com

| Mobile Phase | A: Sodium acetate buffer (pH 5.5, 10 mM) with DTPA (0.5 mM) B: Methanol (0-7%) walshmedicalmedia.com | A: 50 mM NaH₂PO₄ + 10 mM heptanesulfonic acid (pH 4.4) B: Acetonitrile (85% A, 15% B) mdpi.com | A: Water B: Acetonitrile C: Sulfuric Acid sielc.com | | Flow Rate | Not Specified | 1.0 mL/min mdpi.com | Not Specified | | Detection | Visible at 540 nm (post-column reaction with Hg²⁺/Griess reagent) walshmedicalmedia.com | UV-Vis (PDA) mdpi.com | UV, MS, ELSD, CAD sielc.com | | Reference | walshmedicalmedia.com | mdpi.com | sielc.com |

Spectroscopic Identification Methods

UV-Visible spectroscopy is a fundamental tool for the detection and quantification of S-nitrosothiols. The S-nitrososulfanyl functional group possesses a characteristic electronic absorption spectrum. nsf.gov

S-nitrosothiols typically exhibit two main absorption bands in the UV-Vis region:

A strong absorption in the UV region, around 210-220 nm, which is attributed to a π → π* transition. nsf.gov

A weaker, but highly characteristic, absorption in the visible region, typically between 330 nm and 360 nm. nsf.govacs.org This band is due to an n → π* transition of the N=O group and is responsible for the red or pink color of concentrated RSNO solutions. nsf.govmdpi.com

The molar absorptivity (ε) of the visible band is relatively low (10-100 M⁻¹cm⁻¹), whereas the UV band has a much higher molar absorptivity (1000-10,000 M⁻¹cm⁻¹) nsf.gov. The absorbance at the visible maximum (λmax) is commonly used for quantifying RSNOs, including S-nitrosoalbumin and S-nitrosoglutathione (GSNO). nih.govnih.gov For example, the decomposition of S-nitrosothiols can be monitored by observing the decrease in absorbance in this region over time. rsc.org

Table 2: Typical UV-Vis Absorption Maxima for S-Nitrosothiols

Compound λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Reference
General RSNOs ~340 - acs.org
S-Nitrosoglutathione (GSNO) 335 922 nih.gov
S-Nitrosocysteine (CysNO) 338 - -
S-Nitroso-N-acetylpenicillamine (SNAP) 341 - -
S-Nitrosotriphenylmethanethiol (TrSNO) 344 - nsf.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. For S-nitrosothiols, these techniques are used to identify the characteristic vibrations of the C-S, S-N, and N=O bonds. nsf.gov

Infrared (IR) Spectroscopy: In the IR spectra of S-nitrosothiols, the most significant feature is the N=O stretching vibration (νN=O), which appears as a strong band typically in the range of 1500-1530 cm⁻¹. nsf.govcdmf.org.br The S-N stretching vibration (νS-N) is found in the region of 650-800 cm⁻¹. nsf.gov A key indicator of the formation of an S-nitrosothiol from a thiol is the complete disappearance of the S-H stretching band (νS-H) that is typically observed around 2500-2600 cm⁻¹. nsf.gov Fourier-transform infrared (FTIR) spectroscopy has been used to confirm the formation of nitrosothiol products in real-time. acs.org For instance, the formation of the (TPP)CoNO complex, as a result of NO release from an RSNO, was confirmed by an N=O stretching peak at 1696 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy is also a valuable tool for characterizing RSNOs. Similar to IR spectroscopy, the key vibrational modes are the N=O and S-N stretches. nsf.gov Resonance Raman spectroscopy has been particularly useful in studying S-nitrosylated proteins, allowing for the selective enhancement of vibrations associated with the S-NO chromophore. researchgate.net This technique has been applied to study the S-nitrosylation of platelet integrin αIIbβ3, identifying Raman markers that show a direct interaction between NO and the thiol groups of the protein. researchgate.net

Table 3: Characteristic Vibrational Frequencies for S-Nitrosothiols

Vibration Technique Typical Wavenumber Range (cm⁻¹) Reference
ν(N=O) stretch IR, Raman 1500 - 1530 nsf.govcdmf.org.br
ν(S-N) stretch IR, Raman 650 - 800 nsf.gov
ν(S-H) stretch IR Disappears upon formation (from ~2600) nsf.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of molecules in solution. For S-nitrosothiols, ¹H, ¹³C, and ¹⁵N NMR can provide detailed information about the molecular structure and conformation.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of an S-nitrosylated amino acid would show shifts corresponding to the parent amino acid backbone and side chain, with notable changes in the chemical environment of the atoms close to the S-NO group. For L-leucine, the approximate ¹³C chemical shifts are: Cα (~55 ppm), Cβ (~43 ppm), Cγ (~26 ppm), and Cδ/Cδ' (~24/25 ppm). hmdb.ca The ¹H shifts are also well-documented. bmrb.io Upon S-nitrosation of a thiol derivative, the signals for protons and carbons adjacent to the sulfur atom would be significantly affected.

¹⁵N NMR: ¹⁵N NMR is particularly informative for studying the S-NO group directly. Studies on S-nitrosothiols using ¹⁵N-labeled compounds show distinct chemical shifts for the two nitrogen atoms in the S-NO group, which can help in understanding the electronic structure and bonding. conicet.gov.ar

Conformational studies of S-nitrosothiols have been performed using variable-temperature NMR, which can distinguish between different conformers, such as the anti and syn forms arising from rotation around the S-N bond. conicet.gov.ar For many S-nitrosothiols, the anti conformer is found to be more stable. conicet.gov.ar

Table 4: Representative NMR Data for L-Leucine and Related Compounds

Nucleus Compound Atom Position Chemical Shift (ppm) Reference
¹³C L-Leucine 54.9 hmdb.ca
43.1 hmdb.ca
26.2 hmdb.ca
24.5 hmdb.ca
Cδ' 22.9 hmdb.ca
C' (carboxyl) 177.6 hmdb.ca
¹H L-Leucine 3.75 bmrb.io
1.71 bmrb.io
1.68 bmrb.io
Hδ/Hδ' 0.95/0.93 bmrb.io

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of S-nitrosothiols, providing accurate molecular weight determination and structural information through fragmentation analysis. wsu.eduresearchgate.net

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique well-suited for analyzing labile molecules like RSNOs. nih.gov It allows for the detection of the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the identity of the synthesized or isolated S-nitrosothiol. mdpi.com For example, ESI-TOF-MS was used to characterize thionitrite (HSNO), detecting the [HSNO+H]⁺ ion at m/z 64. acs.org

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of S-nitrosothiols. Collision-induced dissociation (CID) of the parent ion provides valuable structural information. A characteristic fragmentation pathway for RSNOs is the homolytic cleavage of the S-N bond, resulting in the loss of the nitroso group (NO•, 30 Da). This neutral loss of 30 Da is a hallmark of S-nitrosothiols in MS/MS analysis. Other fragmentation pathways can help elucidate the structure of the "R" group. For isomeric amino acids like leucine and isoleucine, specific fragment ions can be used for their differentiation. rsc.orgsciex.com

Table 5: Key Mass Spectrometry Information for RSNO Analysis

MS Technique Information Provided Typical Observation for RSNOs Reference(s)
ESI-MS Molecular Weight Detection of intact molecular ions (e.g., [M+H]⁺). mdpi.comnih.gov
HRMS Elemental Composition Accurate mass measurement to confirm the chemical formula. mdpi.com
MS/MS (CID) Structural Fragmentation Characteristic neutral loss of 30 Da (NO•). rsc.orgsciex.com
LC-MS/MS Quantification & Identification Enables separation and selective detection in complex mixtures using Multiple Reaction Monitoring (MRM). nih.govsciex.com

Advanced Electrochemical Detection Methods for Nitrososulfanyl Compounds

Electrochemical methods offer highly sensitive and selective detection of S-nitrosothiols, often with low detection limits suitable for biological samples. researchgate.netwlv.ac.uk Most electrochemical techniques for RSNOs are indirect, based on the detection of NO released from the S-NO bond cleavage. researchgate.net

The decomposition of RSNOs to release NO can be induced by several means:

Chemical Reduction: Copper ions (Cu⁺/Cu²⁺) are widely used as catalysts to decompose RSNOs. researchgate.netresearchgate.net The sensor is often modified with copper species, and the released NO is then oxidized at the electrode surface, generating a current signal proportional to the RSNO concentration. wlv.ac.ukresearchgate.net

Photolysis: UV light can be used to cleave the S-N bond, releasing NO for subsequent electrochemical detection. acs.org The sensitivity can be tuned by adjusting the light irradiation exposure. acs.org

These sensors typically consist of a three-electrode system with a working electrode modified to be selective for NO. acs.org Amperometric sensors, where a constant potential is applied and the resulting current is measured, are common. researchgate.netacs.org Novel sensing platforms, such as those using porphyrin-decorated Cu₂O nanocrystals, have been developed to enhance the catalytic activity and sensitivity, achieving detection limits in the nanomolar range for various RSNOs. wlv.ac.uk These methods have shown good selectivity and can be applied to complex matrices like blood plasma. wlv.ac.ukacs.org

Biological and Biochemical Roles of the Nitrososulfanyl Moiety and L Leucine in Vitro

Mechanistic Insights into Nitric Oxide Signaling through Nitrososulfanyl Release

The nitrososulfanyl group is a type of S-nitrosothiol (RSNO). These compounds are known to release nitric oxide (NO), a highly reactive gaseous signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govfrontiersin.org The release of NO from the nitrososulfanyl moiety of 4-(Nitrososulfanyl)-L-leucine would allow it to function as an NO donor, initiating downstream signaling cascades.

Nitric oxide is endogenously produced by a family of enzymes known as nitric oxide synthases (NOS). mdpi.com Compounds like this compound would act as exogenous sources of NO, bypassing the need for NOS activity to elicit NO-related effects. Once released, NO can interact with various downstream targets.

The most characterized pathway for NO signaling involves the activation of soluble guanylyl cyclase (sGC). nih.gov NO binds to the heme group of sGC, leading to the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Elevated cGMP levels then activate cGMP-dependent protein kinases (PKG), which phosphorylate specific target proteins, thereby modulating cellular functions. Another key mechanism of NO signaling is through direct post-translational modification of proteins. nih.gov

Beyond the sGC-cGMP pathway, NO exerts significant influence through S-nitrosylation, the covalent attachment of an NO group to the thiol side chain of a cysteine residue on a protein. frontiersin.orgresearchgate.nete-jarb.org This reversible modification can alter a protein's function, stability, localization, and interactions with other proteins. frontiersin.orgnih.gov It is a primary mechanism for NO-based cellular signaling. frontiersin.org

In vitro studies using various NO donors have demonstrated the S-nitrosylation of a wide array of proteins, including enzymes, transcription factors, and structural proteins. nih.govjmicrobiol.or.kr For instance, NO donors can induce the S-nitrosylation of actin in PC12 cells and other proteins in various cellular systems. nih.gov The nitrososulfanyl moiety of this compound would be expected to induce S-nitrosylation in cellular models, thereby regulating the activity of target proteins. The specificity of S-nitrosylation is often determined by the local concentration of NO and the proximity of the NO source to the target protein. mdpi.complos.org

Regulation of Cellular Signaling Pathways by this compound in Vitro

The L-leucine component of the molecule is a critical regulator of cellular metabolism and growth, primarily through its ability to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. physiology.orgresearchgate.net

L-leucine is recognized as a potent activator of the mTOR complex 1 (mTORC1), a central kinase that coordinates cell growth and proliferation in response to nutrient availability. physiology.orgmdpi.comfrontiersin.org The activation of mTORC1 by leucine (B10760876) is a critical step in the cellular response to amino acid sufficiency. physiology.org This process involves the recruitment of mTORC1 to the lysosomal surface, where it can be activated. physiology.orgfrontiersin.org

Upon activation, mTORC1 phosphorylates several key downstream targets that regulate protein synthesis. frontiersin.orgimrpress.com The primary targets include p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mdpi.comfrontiersin.org Phosphorylation of S6K1 enhances its kinase activity, leading to increased translation of specific mRNAs, while phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. imrpress.comnih.gov In vitro studies consistently show that treating various cell types with L-leucine leads to increased phosphorylation of these mTORC1 substrates. mdpi.comphysiology.orgagriculturejournals.cz

Protein TargetEffect of L-Leucine StimulationDownstream ConsequenceReferences
mTORC1ActivationInitiates signaling cascade for cell growth and protein synthesis physiology.orgmdpi.comfrontiersin.org
S6 Kinase 1 (S6K1)Increased Phosphorylation (Activation)Promotes ribosome biogenesis and translation of specific mRNAs mdpi.comfrontiersin.orgimrpress.com
4E-Binding Protein 1 (4E-BP1)Increased Phosphorylation (Inactivation)Releases eIF4E to promote cap-dependent translation initiation frontiersin.orgnih.govphysiology.org

As a direct consequence of mTORC1 activation, L-leucine is a powerful stimulant of protein synthesis in various cell cultures, including skeletal muscle cells, adipocytes, and placental cells. imrpress.comsigmaaldrich.comresearchgate.net The initiation of mRNA translation is considered the major mechanism by which leucine stimulates this process. mdpi.com Numerous in vitro studies have demonstrated that the addition of leucine to cell culture media enhances the rate of protein synthesis, an effect that can be blocked by the mTOR inhibitor rapamycin. mdpi.comphysiology.org

In addition to promoting synthesis, L-leucine has been shown to inhibit protein degradation in certain in vitro models. researchgate.netresearchgate.net This anabolic effect contributes to a positive net protein balance within the cell. The inhibition of degradation pathways, such as autophagy, can also be regulated by the mTOR signaling network. researchgate.net The dual action of stimulating synthesis and reducing degradation makes L-leucine a key regulator of protein metabolism. researchgate.netmdpi.com

Cellular ProcessEffect of L-Leucine in Cell CultureKey Regulatory PathwayReferences
Protein SynthesisStimulationmTORC1 activation leading to enhanced translation initiation mdpi.comsigmaaldrich.comresearchgate.netmdpi.com
Protein DegradationInhibitionmTOR-dependent regulation of autophagy and other proteolytic systems researchgate.netresearchgate.netmdpi.com

The nitrososulfanyl moiety, by releasing NO, can have a complex and dual role in modulating oxidative stress within a cell. researchgate.net Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to counteract them with antioxidant defenses. nih.govfrontiersin.org

On one hand, NO can act as an antioxidant. It is a radical species itself and can react with and terminate other radical chain reactions, such as those involved in lipid peroxidation. researchgate.net Studies have shown that NO donors can protect various cell types, including cardiomyocytes and endothelial cells, from oxidative stress-induced damage. researchgate.net

Conversely, at higher concentrations or in the presence of superoxide (B77818) radicals (O₂⁻), NO can become a pro-oxidant. The reaction of NO with superoxide forms peroxynitrite (ONOO⁻), a potent and highly damaging oxidant that can lead to nitrosative stress, modifying proteins, lipids, and DNA. researchgate.netnih.gov Therefore, the effect of the nitrososulfanyl moiety on cellular redox status in vitro would likely be concentration-dependent and influenced by the specific metabolic state of the cells. researchgate.netresearchgate.net

Role of Nitric Oxide (NO)MechanismCellular ContextReferences
Antioxidant Scavenges lipid propagatory radicals and other reactive species.Protects against oxidative damage in endothelial cells, hepatocytes, and cardiomyocytes. researchgate.net
Pro-oxidant Reacts with superoxide (O₂⁻) to form peroxynitrite (ONOO⁻), a powerful oxidant.Can induce oxidative and nitrosative stress, leading to cellular damage at high concentrations. researchgate.netresearchgate.netnih.gov

Enzymatic Interactions and Metabolism of this compound in Biological Systems

The metabolic fate and enzymatic interactions of this compound would likely be influenced by enzymes that act on L-leucine and S-nitrosothiols.

L-leucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. nih.gov The initial step in the catabolism of L-leucine is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT), which converts it to α-ketoisocaproate (α-KIC). nih.govdrugbank.com This is followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex. drugbank.com In some organisms, leucine dehydrogenase also plays a role in the reversible oxidative deamination of L-leucine to α-KIC and ammonia.

The presence of a nitrososulfanyl group at the 4-position of the L-leucine side chain would likely alter its interaction with these enzymes. The bulky and chemically reactive nitrososulfanyl moiety could sterically hinder the binding of the molecule to the active sites of transaminases and leucine dehydrogenase. The specific impact on enzyme kinetics would depend on the three-dimensional structure of the enzyme's active site and the precise conformation of this compound.

Hypothetical Enzyme Interaction Data

EnzymeSubstrateExpected Interaction with this compoundPotential Effect
Branched-Chain Amino Acid Aminotransferase (BCAT)L-leucinePotential for competitive inhibition due to structural similarity to the natural substrate. The nitrososulfanyl group may interfere with active site binding.Reduced transamination of L-leucine.
Leucine DehydrogenaseL-leucineThe bulky nitrososulfanyl group could prevent proper orientation within the active site, potentially inhibiting the enzyme.Decreased oxidative deamination of L-leucine.

S-nitrosothiols (RSNOs), which contain the nitrososulfanyl moiety, are metabolized by a class of enzymes known as S-nitrosothiol reductases. portlandpress.com A key enzyme in this family is S-nitrosoglutathione reductase (GSNOR), which plays a central role in regulating the intracellular levels of S-nitrosothiols. oup.comtandfonline.comnih.gov GSNOR catalyzes the NADH-dependent reduction of S-nitrosoglutathione (GSNO) to an unstable intermediate that ultimately yields glutathione (B108866) disulfide (GSSG) and ammonia. nih.govcreative-proteomics.com

It is plausible that this compound could serve as a substrate for GSNOR or other similar reductases. These enzymes could catalyze the reduction of the nitrososulfanyl group, leading to the release of nitric oxide (NO) or related nitrogen oxides, and the formation of a modified leucine derivative. This metabolic pathway would represent a mechanism for the bioactivation of this compound, releasing NO to participate in its diverse signaling functions. The metabolism of S-nitrosothiols is complex and can also involve non-enzymatic decomposition, which is often promoted by agents like thiols. grantome.com

Investigation of this compound as a Chemical Probe for Protein-Protein Interactions in Vitro

Amino acid analogues are valuable tools for studying protein-protein interactions (PPIs). wikipedia.org For instance, photo-reactive derivatives of leucine, such as L-photo-leucine, can be incorporated into proteins and then activated by UV light to form covalent cross-links with interacting partner proteins. wikipedia.orgnih.govresearchgate.net This allows for the capture and identification of both stable and transient PPIs.

Given the reactivity of the S-nitrososulfanyl group, this compound could potentially be utilized as a chemical probe for studying PPIs through a process called S-nitrosylation. S-nitrosylation is a post-translational modification where a nitroso group is transferred to a cysteine thiol on a target protein. nih.govresearchgate.net this compound, if incorporated into a protein, could act as a donor of the nitroso group to a cysteine residue on an interacting protein. This transnitrosylation reaction would result in a covalent modification of the target protein, which could then be detected using various analytical techniques. nih.govnih.gov This approach could be particularly useful for identifying proteins that interact with leucine-containing domains.

Potential Application as a Chemical Probe

Probe TypeMechanismApplication
S-nitrosylating AgentTransfer of the nitrososulfanyl group to a cysteine thiol on an interacting protein (transnitrosylation).Identification of proteins that interact with leucine-rich domains or are in close proximity to the incorporated probe.
Affinity LabelingThe leucine moiety could direct the probe to leucine-binding pockets, where the reactive nitrososulfanyl group could then covalently modify a nearby residue.Mapping the binding sites of leucine-binding proteins.

Impact on Gene Expression and Transcriptional Regulation in Cellular Models

Both L-leucine and the nitrososulfanyl moiety (as a source of nitric oxide) are known to influence gene expression and transcriptional regulation.

L-leucine is a key signaling molecule that activates the mammalian target of rapamycin (mTOR) pathway, a central regulator of protein synthesis and cell growth. nih.govopenaccessjournals.com Activation of mTOR by leucine leads to the phosphorylation of downstream targets that promote mRNA translation. nih.govnih.gov Leucine has been shown to regulate the expression of genes involved in metabolism, cell proliferation, and autophagy. scispace.comresearchgate.net For example, in rainbow trout hepatocytes, leucine was found to increase the mRNA levels of genes involved in gluconeogenesis and succinate (B1194679) dehydrogenase, while a combination of leucine and insulin (B600854) increased the expression of fatty acid synthase. scispace.com

Nitric oxide (NO), which can be released from the nitrososulfanyl group, is a well-established modulator of gene expression. nih.gov One of the primary mechanisms by which NO exerts its effects on transcription is through the S-nitrosylation of transcription factors and other nuclear proteins. frontiersin.org S-nitrosylation can alter the DNA-binding activity, subcellular localization, and interaction of transcription factors with other proteins, thereby modulating the expression of target genes. nih.govfrontiersin.org For instance, S-nitrosylation of the p50 subunit of NF-κB has been shown to affect its DNA-binding activity. frontiersin.org Furthermore, S-nitrosothiols can influence the stability and abundance of hypoxia-inducible factor-1 (HIF-1), a key regulator of genes involved in the response to low oxygen levels. atsjournals.org

Therefore, this compound could potentially exert complex effects on gene expression by simultaneously activating leucine-sensing pathways like mTOR and modulating NO-sensitive signaling cascades. The net effect would likely depend on the cell type, the metabolic state, and the relative contributions of the L-leucine and nitrososulfanyl moieties to cellular signaling.

Hypothetical Effects on Gene Expression

Signaling PathwayPotential Effect of this compoundExample of Regulated Genes
mTOR Signaling (via L-leucine)Activation, leading to increased protein synthesis and cell growth.Genes encoding ribosomal proteins, translation initiation factors. nih.govresearchgate.net
NO-mediated Signaling (via nitrososulfanyl group)Modulation of transcription factor activity through S-nitrosylation.Genes regulated by NF-κB, HIF-1, and other redox-sensitive transcription factors. frontiersin.orgatsjournals.org

Future Directions and Emerging Research Avenues

Development of Novel Analytical Tools for Quantifying 4-(Nitrososulfanyl)-L-leucine and its Metabolites in Complex Matrices

A foundational challenge in studying any S-nitrosothiol is its inherent instability and low physiological concentrations, which complicates accurate quantification in biological samples. nih.gov The development of robust and sensitive analytical methods is therefore a critical first step. Future research should focus on creating and validating techniques specifically for this compound and its downstream metabolites, such as L-leucine, nitrite (B80452), and nitrate.

Prospective analytical strategies would likely adapt existing methods for SNO detection. nih.gov High-performance liquid chromatography (HPLC) coupled with detection methods sensitive to the S-NO bond will be essential. researchgate.net One promising approach is ozone-based chemiluminescence, which offers high sensitivity and specificity for NO released from the S-NO bond upon chemical reduction or photolysis. nih.govnih.gov Another powerful technique is mass spectrometry (MS), which can provide structural confirmation and identify metabolites. nih.gov However, the lability of the S-NO bond requires specialized sample handling and ionization techniques to prevent artifactual decomposition. nih.gov Furthermore, fluorescent probes, which become emissive upon reaction with SNOs, could be developed for high-throughput screening and cellular imaging applications. nih.govnih.gov The challenges in measuring reactive nitrogen species necessitate careful validation of any new method to avoid misinterpretation of data. sfrbm.orgnih.gov

Analytical TechniquePrinciple of DetectionPotential AdvantagesAnticipated Challenges
HPLC-ChemiluminescenceSeparation by HPLC followed by chemical cleavage of the S-NO bond and detection of released NO via its reaction with ozone. nih.govHigh sensitivity (picomolar range), high specificity for SNOs.Requires specialized equipment; sample instability during separation.
LC-MS/MSLiquid chromatography separation followed by mass spectrometric detection of the parent ion and its specific fragments.High specificity and structural confirmation; can simultaneously detect metabolites.S-NO bond is prone to cleavage in the ion source; requires careful optimization.
Fluorometric AssaysUse of specific probes that undergo a fluorescent change upon selective reaction with S-nitrosothiols. nih.govSuitable for high-throughput screening and live-cell imaging; non-invasive. mdpi.comPotential for off-target reactions; probe delivery into cells can be a barrier. nih.gov
EPR SpectrometryElectron Paramagnetic Resonance detects the NO radical released from the compound, often using a spin trapping agent. nih.govDirect and specific identification of the NO radical. nih.govLower sensitivity compared to chemiluminescence; complex instrumentation.

Exploration of the Role of this compound in Specific Biological Processes in Model Organisms (excluding human trials)

Given that L-leucine is a known activator of the mTOR signaling pathway, which is central to cell growth and protein synthesis, and S-nitrosylation is a key post-translational modification regulating protein function, this compound is uniquely positioned to influence a variety of cellular processes. wikipedia.orgcreative-proteomics.com Future research should employ model organisms to dissect these potential roles.

Initial studies could use cell culture systems (e.g., endothelial cells, neurons, or macrophages) to investigate the compound's effect on fundamental processes like cell proliferation, apoptosis, and inflammatory responses. nih.govphysiology.org Subsequently, whole-organism models such as the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster could be used to study its impact on development, lifespan, and stress resistance. These models offer powerful genetic tools to identify the signaling pathways modulated by the compound. Key questions will revolve around whether this compound acts as an NO donor, a leucine (B10760876) mimetic, or if it possesses unique activities derived from its specific structure.

Model Organism/SystemBiological Process to InvestigateRationale and Approach
Mammalian Cell Cultures (e.g., HUVEC, SH-SY5Y)Cell signaling, inflammation, oxidative stress.Examine effects on mTOR pathway, NF-κB activation, and reactive oxygen species production following treatment.
Caenorhabditis elegansLifespan, stress resistance, neurobiology.Assess changes in longevity and survival under oxidative or thermal stress; analyze neuronal function and behavior.
Drosophila melanogasterDevelopment, metabolism, immune response.Study effects on developmental stages; investigate changes in metabolic parameters and immune cell function.
Zebrafish (Danio rerio)Cardiovascular development and function.Observe impacts on heart rate, blood vessel formation, and response to vascular injury in transparent embryos.

Rational Design of Modified this compound Derivatives with Tunable Reactivity and Specificity

The therapeutic potential of any S-nitrosothiol is intrinsically linked to its stability and its rate of NO release. nih.govnih.gov A significant avenue of future research will be the rational design and synthesis of derivatives of this compound to optimize these properties. The goal is to create a library of related compounds with a spectrum of reactivities, from rapid to slow NO donors, and with potentially enhanced specificity for certain biological targets. rsc.org

Modifications could target several sites on the molecule. For instance, altering the isobutyl side chain of the leucine moiety could influence its lipophilicity, thereby affecting membrane permeability and interaction with protein binding pockets. Steric hindrance introduced near the S-NO group could enhance its stability and slow the rate of spontaneous NO release. researchgate.net Conversely, incorporating electron-withdrawing groups could destabilize the S-NO bond, leading to faster NO donation. These novel derivatives would then be screened in vitro to characterize their chemical properties before being advanced to cellular models for efficacy testing.

Structural ModificationPredicted Effect on PropertyScientific Rationale
Increase alkyl chain length of leucine side chainIncreased lipophilicity, potentially enhanced membrane transport.Greater nonpolar character may facilitate passive diffusion across cell membranes.
Introduce bulky groups near the S-NO bondIncreased stability, slower NO release.Steric shielding can protect the labile S-NO bond from attack by nucleophiles or reducing agents. researchgate.net
Incorporate electron-withdrawing groupsDecreased stability, faster NO release.Inductive effects can weaken the S-N bond, facilitating homolytic cleavage and NO release.
Esterification of the carboxyl groupIncreased cell permeability (prodrug approach).Masking the negative charge can improve membrane transit, with intracellular esterases releasing the active compound.

Integration of Omics Approaches for Systems-Level Understanding of this compound Activity

To gain a comprehensive, unbiased understanding of the cellular impact of this compound, systems-level "omics" approaches are indispensable. These technologies can reveal global changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics), providing a detailed snapshot of the cellular response.

A key focus would be on "S-nitrosoproteomics," a specialized proteomic technique to identify which proteins are S-nitrosylated by the compound. nih.gov This typically involves a "biotin-switch" method, where S-nitrosylated cysteines are specifically tagged with biotin, allowing for their enrichment and identification by mass spectrometry. nih.govnih.gov This would reveal the direct protein targets of this compound, offering mechanistic insights into its mode of action. acs.org Parallel analysis of the transcriptome and metabolome would uncover downstream effects on gene expression and metabolic pathways, helping to construct a comprehensive model of the compound's biological activity.

Omics ApproachPrimary ObjectiveKey Data GeneratedPotential Insights
S-NitrosoproteomicsIdentify direct protein targets of S-nitrosylation. acs.orgList of S-nitrosylated proteins and specific cysteine modification sites.Elucidation of direct molecular switches and signaling pathways modulated by the compound.
Transcriptomics (RNA-Seq)Analyze global changes in gene expression.Differentially expressed genes and pathways.Understanding of the cellular transcriptional response and adaptive mechanisms.
MetabolomicsProfile changes in small molecule metabolites.Altered levels of amino acids, lipids, and energy metabolites.Insights into the compound's impact on cellular metabolism and energy status.
PhosphoproteomicsMap changes in protein phosphorylation.Quantification of phosphorylation sites on thousands of proteins.Revealing crosstalk between S-nitrosylation and phosphorylation signaling networks.

Unraveling the Intracellular Fate and Trafficking of this compound within Cells

Understanding where a molecule goes within a cell and how it gets there is fundamental to understanding its function. Future research must focus on the subcellular localization and transport mechanisms of this compound. Due to its structure as a modified amino acid, it is plausible that it could be recognized and transported by specific amino acid transporters, such as the L-type amino acid transporters (LATs) that are known to transport S-nitrosocysteine. nih.govpnas.org

To investigate this, studies could involve synthesizing a fluorescently-tagged or radiolabeled version of the compound. Live-cell imaging using confocal microscopy could then visualize its uptake and accumulation in different cellular compartments, such as the mitochondria, nucleus, or cytosol, in real time. nih.gov Pharmacological inhibition of specific transporters or genetic knockdown (e.g., using siRNA) could be employed to identify the proteins responsible for its cellular entry. pnas.org These experiments will be crucial for determining whether the compound acts globally within the cell or targets specific organelles to exert its effects.

Research MethodObjectiveExpected Outcome
Live-Cell Confocal MicroscopyVisualize the real-time uptake and subcellular distribution of a fluorescently-labeled derivative. nih.govIdentification of target organelles and dynamic tracking of the compound's movement.
Pharmacological InhibitionUse known inhibitors of amino acid transporters to see if uptake is blocked.Implication of specific transporter families (e.g., LATs) in cellular entry. pnas.org
Subcellular FractionationIsolate different organelles (nuclei, mitochondria, cytosol) after treatment and quantify the compound in each fraction.Quantitative data on the steady-state distribution of the compound among organelles.
siRNA-Mediated KnockdownGenetically silence specific transporter proteins and measure the impact on compound uptake.Confirmation of the role of specific transporter proteins in cellular uptake.

Q & A

What are the recommended methodologies for synthesizing 4-(Nitrososulfanyl)-L-leucine, and how can researchers validate its purity?

Basic Research Question
Synthesis typically involves nitrosation of a sulfanyl-L-leucine precursor under controlled acidic conditions. Key steps include:

  • Use of tert-butyl nitrite or sodium nitrite in glacial acetic acid for nitrosation .
  • Purification via column chromatography (e.g., silica gel, methanol/dichloromethane gradients) followed by recrystallization.
  • Validation of purity requires HPLC-MS (to confirm molecular weight and absence of byproducts) and ¹H/¹³C NMR (to verify structural integrity and detect residual solvents) .
  • Cross-reference spectral data with established databases (e.g., SciFinder, Reaxys) to confirm novelty or alignment with reported compounds .

How can researchers address discrepancies in reported stability data for this compound under varying pH conditions?

Advanced Research Question
Contradictions in stability studies often arise from differences in experimental design:

  • Controlled Variables : Ensure consistency in temperature (e.g., 25°C vs. 37°C), buffer systems (phosphate vs. acetate), and light exposure .
  • Analytical Techniques : Use UV-Vis spectroscopy (to track nitroso group degradation at 250–300 nm) and LC-MS/MS (to quantify decomposition products like L-leucine and sulfenic acid derivatives) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across studies and identify outliers due to methodological variability .
  • Replicate Experiments : Conduct triplicate trials under standardized conditions to refine error margins .

What experimental frameworks are suitable for investigating the biochemical interactions of this compound with cellular redox systems?

Advanced Research Question
To study redox interactions:

  • In Vitro Assays : Use glutathione (GSH) depletion assays to quantify thiol-reactive properties. Monitor GSH levels via Ellman’s reagent (DTNB) at 412 nm .
  • Cell-Based Models : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with heavy isotope-labeled L-leucine to track incorporation into proteins and assess metabolic interference .
  • ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) in live-cell imaging to measure reactive oxygen species (ROS) generation post-treatment .
  • Data Interpretation : Use computational tools (e.g., ROSALIND) to map interaction networks and identify redox-sensitive pathways .

How should researchers design experiments to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

Basic Research Question
Contradictory solubility data often stem from unaccounted variables:

  • Solvent Purity : Ensure solvents (e.g., DMSO, DMF) are anhydrous and free from amine contaminants that may react with nitroso groups .
  • Quantitative Methods : Use gravimetric analysis (saturation solubility) and dynamic light scattering (DLS) to detect micelle formation in borderline solvents .
  • Temperature Gradients : Measure solubility at 5°C intervals (e.g., 20–40°C) to generate phase diagrams and identify optimal dissolution conditions .
  • Reporting Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing results to enhance reproducibility .

What strategies can mitigate challenges in characterizing this compound’s spectroscopic properties due to tautomeric equilibria?

Advanced Research Question
Tautomeric shifts (nitroso ↔ oxime) complicate spectral interpretation:

  • Low-Temperature NMR : Acquire ¹H NMR spectra at –40°C to slow tautomerization and resolve distinct proton environments .
  • Computational Modeling : Use DFT (Density Functional Theory) calculations (e.g., Gaussian 16) to predict dominant tautomers and validate against experimental IR/Raman spectra .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to enhance NMR signal resolution for nitrogen-containing functional groups .
  • Multi-Technique Correlation : Cross-validate findings via X-ray crystallography (if crystalline) and mass spectrometry to confirm molecular conformation .

How can researchers optimize protocols for detecting this compound in complex biological matrices?

Basic Research Question
Sample preparation and detection require tailored approaches:

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges and acetonitrile/water (70:30) elution to isolate the compound from plasma or tissue homogenates .
  • Detection : Employ UHPLC-QTOF-MS with electrospray ionization (ESI+) for high sensitivity (LOQ < 10 ng/mL) and specificity .
  • Matrix Effects : Validate recovery rates (>85%) via spike-and-recovery experiments using isotopically labeled internal standards (e.g., ¹³C-L-leucine) .
  • Data Documentation : Archive raw datasets in FAIR-aligned repositories (e.g., Chemotion) to facilitate meta-analyses .

What computational tools are recommended for predicting the reactivity of this compound in enzymatic catalysis studies?

Advanced Research Question
To model enzymatic interactions:

  • Docking Simulations : Use AutoDock Vina to predict binding affinities with cysteine proteases or oxidoreductases .
  • MD Simulations : Run 100-ns molecular dynamics trajectories (e.g., GROMACS) to assess stability of enzyme-ligand complexes under physiological conditions .
  • QM/MM Approaches : Combine quantum mechanics (for nitroso group reactivity) and molecular mechanics (for protein backbone dynamics) to elucidate catalytic mechanisms .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., kcat/Km ratios) from stopped-flow spectrophotometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.